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Compound of Interest

Compound Name: 1,3,5-Tris(4-iodophenyl)benzene

Cat. No.: B140592 Get Quote

A Comparative Spectroscopic Guide to 1,3,5-
Tri(halophenyl)benzenes
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1,3,5-

tri(halophenyl)benzenes, where the halogen is fluorine, chlorine, bromine, or iodine. The

substitution pattern on the peripheral phenyl rings is assumed to be para, resulting in 1,3,5-

tris(4-halophenyl)benzene. This document summarizes key data from nuclear magnetic

resonance (NMR), ultraviolet-visible (UV-Vis), fluorescence, and mass spectrometry (MS) to

facilitate the identification, characterization, and comparison of these compounds.

Spectroscopic Data Summary
The following tables summarize the expected and experimentally reported spectroscopic data

for 1,3,5-tri(halophenyl)benzenes. Note that experimental values can vary based on the solvent

and instrumentation used.

Table 1: ¹H NMR Spectral Data (in CDCl₃)
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Compound
Chemical Shift (δ) of
Central Benzene Protons
(s, 3H)

Chemical Shift (δ) of
Peripheral Phenyl Protons
(m, 12H)

1,3,5-Tris(4-

fluorophenyl)benzene
~7.67 ppm

~7.60 ppm (d, J ≈ 8.5 Hz),

~7.15 ppm (t, J ≈ 8.5 Hz)

1,3,5-Tris(4-

chlorophenyl)benzene
~7.67 ppm[1]

~7.59 ppm (d, J ≈ 8.5 Hz),

~7.44 ppm (d, J ≈ 8.5 Hz)[1]

1,3,5-Tris(4-

bromophenyl)benzene
~7.70 ppm[1]

~7.62 ppm (d, J ≈ 8.5 Hz),

~7.56 ppm (d, J ≈ 8.5 Hz)[1]

1,3,5-Tris(4-

iodophenyl)benzene
~7.75 ppm

~7.80 ppm (d, J ≈ 8.5 Hz),

~7.40 ppm (d, J ≈ 8.5 Hz)

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

Compound
Chemical Shift (δ) of
Central Benzene Carbons

Chemical Shift (δ) of
Peripheral Phenyl Carbons

1,3,5-Tris(4-

fluorophenyl)benzene
~141.7, ~125.3 ppm

~161.7 (d, J ≈ 245 Hz), ~137.6,

~129.0 (d, J ≈ 7.5 Hz), ~115.9

(d, J ≈ 22.5 Hz)[1]

1,3,5-Tris(4-

chlorophenyl)benzene
~141.5, ~125.0 ppm

~139.5, ~134.0, ~129.0,

~128.5 ppm

1,3,5-Tris(4-

bromophenyl)benzene
~141.7, ~125.2 ppm

~139.9, ~132.3, ~129.0,

~122.4 ppm[1]

1,3,5-Tris(4-

iodophenyl)benzene
~141.9, ~125.5 ppm

~140.5, ~138.0, ~129.5, ~94.0

ppm

Table 3: UV-Vis and Fluorescence Spectral Data (in CH₂Cl₂ or similar solvent)
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Compound Absorption λmax (nm) Emission λmax (nm)

1,3,5-Tris(4-

fluorophenyl)benzene
~260 ~360

1,3,5-Tris(4-

chlorophenyl)benzene
~265 ~365

1,3,5-Tris(4-

bromophenyl)benzene
~270 ~370

1,3,5-Tris(4-

iodophenyl)benzene
~275 ~375 (often quenched)

Table 4: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Patterns & Isotopic
Signatures

1,3,5-Tris(4-

fluorophenyl)benzene
C₂₄H₁₅F₃ 376.37

Molecular ion peak at

m/z 376.

1,3,5-Tris(4-

chlorophenyl)benzene
C₂₄H₁₅Cl₃ 427.74

Molecular ion region

shows characteristic

isotopic pattern for

three chlorine atoms

(M, M+2, M+4, M+6).

[2][3][4]

1,3,5-Tris(4-

bromophenyl)benzene
C₂₄H₁₅Br₃ 561.09

Molecular ion region

shows characteristic

isotopic pattern for

three bromine atoms

(M, M+2, M+4, M+6)

with nearly equal

intensities.[2][3][4]

1,3,5-Tris(4-

iodophenyl)benzene
C₂₄H₁₅I₃ 696.09

Molecular ion peak at

m/z 696. Iodine is

monoisotopic.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the 1,3,5-tri(halophenyl)benzene sample in

approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated

solvent in an NMR tube.
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key

parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural

abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and

baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine proton

ratios. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

2.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption properties of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a

UV-transparent solvent such as dichloromethane (CH₂Cl₂) or cyclohexane.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement: Record the absorbance spectrum over a wavelength range of

approximately 200 to 500 nm. Use a matched cuvette containing the pure solvent as a

reference.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

2.3 Fluorescence Spectroscopy

Objective: To measure the emission properties of the molecule after electronic excitation.

Methodology:
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Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy.

Instrumentation: Use a spectrofluorometer.

Measurement: Excite the sample at its absorption maximum (λmax) and record the

emission spectrum over a longer wavelength range (e.g., 300 to 600 nm).

Data Analysis: Identify the wavelength of maximum emission (λem).

2.4 Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electron Impact (EI) or Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis: The molecular ion peak provides the molecular weight. High-resolution

mass spectrometry can confirm the elemental formula. The isotopic distribution pattern in

the molecular ion region is crucial for identifying the presence and number of chlorine and

bromine atoms.[2][3][4]

Visualizations
Experimental Workflow for Comparative Spectroscopic Analysis
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Experimental Workflow

Compound Synthesis

Spectroscopic Analysis

Data Comparison

Synthesis of 1,3,5-Tri(halophenyl)benzenes
(X = F, Cl, Br, I)

NMR Spectroscopy
(¹H, ¹³C) UV-Vis Spectroscopy Fluorescence Spectroscopy Mass Spectrometry

Comparative Analysis of Spectroscopic Data

Click to download full resolution via product page

Caption: Workflow for the synthesis and comparative spectroscopic analysis of 1,3,5-

tri(halophenyl)benzenes.

Logical Relationship of Spectroscopic Techniques and Molecular Properties
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Caption: Relationship between spectroscopic techniques and the molecular properties they

probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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